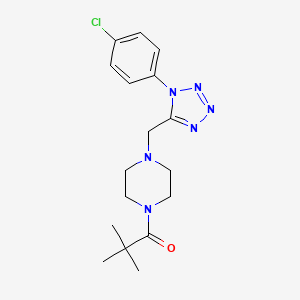

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of piperazine, a class of compounds with a wide range of biological and pharmaceutical activities . It is related to (RS)-1-[(4-Chlorophenyl)phenylmethyl]piperazine, which is a major metabolite of hydroxyzine and exhibits high specific affinity for histamine H1 receptor . It is also related to 1-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine, an intermediate of Venetoclax (ABT-199), a small, oral chemical molecule used for the treatment of chronic lymphocytic leukemia (CLL) associated with a specific chromosomal abnormality .

Synthesis Analysis

A new series of mercapto heterocyclic derivatives of 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-thio-propan-1-one derivatives are synthesized. The chemical structures were confirmed by IR, 1H-NMR and mass spectral analysis . The synthesis of piperazine derivatives has been a topic of recent research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS . These techniques provide information about the number and type of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various techniques. For example, the product is purified by crystallization from 96% ethanol and characterized by 1 H NMR, 13 C NMR, IR, and HRMS spectra .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the solubility of the compound can be determined using solubility tests .Scientific Research Applications

Antibacterial and Antifungal Applications

- Novel bis(pyrazole-benzofuran) hybrids containing piperazine linkers have been synthesized and shown potent antibacterial and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds also exhibited strong inhibitory activity against MRSA and VRE bacterial strains, with one compound showing more effective biofilm inhibition activities than Ciprofloxacin, indicating their potential as antibacterial agents (Mekky & Sanad, 2020).

Antifungal Compound Solubility and Thermodynamics

- The synthesis and characterization of a novel potential antifungal compound from the 1,2,4-triazole class showed poor solubility in buffer solutions and better solubility in alcohols. The study on solubility thermodynamics and partitioning processes in biologically relevant solvents reveals its potential for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).

Anti-Proliferative and Antimicrobial Activities

- The synthesis of 1,3,4-oxadiazole N-Mannich bases demonstrated broad-spectrum antibacterial activities and significant anti-proliferative activity against various cancer cell lines, suggesting their potential in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).

Synthesis and Biological Screening

- Research on 4-[(4-chlorophenyl)(phenyl) methyl]piperazine-1-yl-aroylamino/1-arylsulphonamido/-4-arylidene-2-(4-methoxyphenyl)-5-oxo-imidazolines indicated moderate activity against Gram-positive, Gram-negative bacteria, and fungi, suggesting their potential as biologically active compounds (J.V.Guna et al., 2009).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, and their antagonism can alleviate symptoms of allergies .

Mode of Action

The compound interacts with its target, the histamine H1 receptor, by exhibiting a higher affinity for the receptor than histamine itself . This means that the compound can effectively compete with histamine for binding to the H1 receptor, thereby inhibiting the action of histamine and reducing allergic reactions .

Biochemical Pathways

It is known that the antagonism of histamine h1 receptors can inhibit the release of pro-inflammatory mediators, thereby reducing inflammation and other symptoms associated with allergies .

Pharmacokinetics

It is known that the piperazine moiety, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of allergic reactions. By antagonizing the histamine H1 receptor, the compound can inhibit the release of pro-inflammatory mediators, thereby reducing inflammation and other symptoms associated with allergies .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN6O/c1-17(2,3)16(25)23-10-8-22(9-11-23)12-15-19-20-21-24(15)14-6-4-13(18)5-7-14/h4-7H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNJOQSWWUGUJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2985650.png)

![Ethyl 2-[3-(2-chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2985653.png)

![1-(4-Methoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2985654.png)

![5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2985657.png)

![N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide](/img/structure/B2985659.png)

![2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2985667.png)

![3-(3-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985668.png)

![6-(2-Fluoro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2985671.png)

![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)